molecular formula C25H30N4O3 B6037297 5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6037297
M. Wt: 434.5 g/mol
InChI Key: SIVQMBCEQXKWDA-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” is also known as 5-[4-(Diethylamino)benzylidene]rhodanine . It has an empirical formula of C14H16N2OS2 and a molecular weight of 292.42 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3, (H,15,17,18)/b12-9+ .


Physical And Chemical Properties Analysis

This compound appears as a red to dark red to dark purple crystalline powder . It has a melting point of 161 - 164 °C .

Scientific Research Applications

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(5Z)-1-[4-(diethylamino)phenyl]-5-[[4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-5-27(6-2)19-11-9-18(10-12-19)17-22-23(30)26-25(32)29(24(22)31)21-15-13-20(14-16-21)28(7-3)8-4/h9-17H,5-8H2,1-4H3,(H,26,30,32)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVQMBCEQXKWDA-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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